1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
Description
The compound 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one features a benzothiazole core substituted with an ethyl group at position 6, linked via a piperazine ring to a phenoxy ethanone moiety. This structure is characteristic of pharmacologically active molecules targeting receptors or enzymes, often explored in anticancer and antimicrobial research.
Properties
IUPAC Name |
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-16-8-9-18-19(14-16)27-21(22-18)24-12-10-23(11-13-24)20(25)15-26-17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWVQMSZVDDHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine.
Attachment of the Phenoxyethanone Group: The final step involves the reaction of the intermediate with phenoxyethanone under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the phenoxyethanone group may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Piperazine-Ethanone Derivatives
a) 2-(4-Fluorophenyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (BF22546)
- Structure: Benzothiazole with 6-methoxy and piperazine-linked 4-fluorophenyl ethanone.
- Molecular Weight : 385.45 g/mol (C${20}$H${20}$FN$3$O$2$S).
- Key Differences: Methoxy substituent at position 6 vs. ethyl in the target compound; fluorophenyl vs. phenoxy group.
- Fluorine enhances electronegativity, affecting electronic interactions .
b) 1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
- Structure: Benzothiazole with 7-chloro and 4-methyl substituents, linked to phenoxy ethanone.
- Key Differences : Chloro and methyl substituents modify electron distribution and steric effects compared to the ethyl group in the target compound.
- Methyl may reduce solubility compared to ethyl .
c) 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (G856-8982)
- Structure: Methoxy at position 6 and phenyl ethanone.
- Molecular Weight : ~380 g/mol (estimated).
- Key Differences: Methoxy substituent and phenyl group (lacking oxygen) vs. ethyl and phenoxy in the target compound.
- Implications: The absence of an oxygen in the phenyl ethanone may reduce hydrogen-bonding capacity .
Piperazine-Linked Ethanone Derivatives with Varied Substituents
a) Sulfonyl-Substituted Ethanones (Compounds 7e–7k)
- Examples: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e).
- Key Differences: Sulfonyl and tetrazole-thio groups replace benzothiazole and phenoxy.
- Tetrazole-thio moieties may confer metabolic stability .
b) Indolylpropyl-Piperazine-Ethanone Derivatives (Compounds 3–6)
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethyl group increases LogP compared to methoxy analogs, favoring better membrane penetration.
- Solubility: Phenoxy ethanone’s oxygen may improve solubility relative to phenyl ethanone derivatives.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., chloro): Enhance electrophilicity, improving interaction with electron-rich biological targets.
Piperazine Linker : Flexibility of the piperazine ring allows optimal orientation for target binding.
Ethanone Modifications: Phenoxy groups improve solubility and hydrogen-bonding capacity compared to phenyl or benzoyl moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
